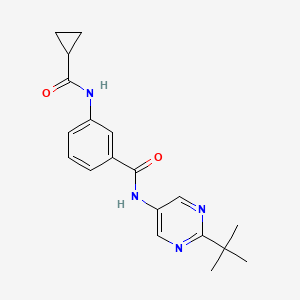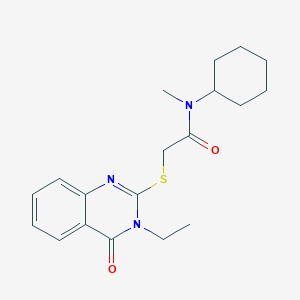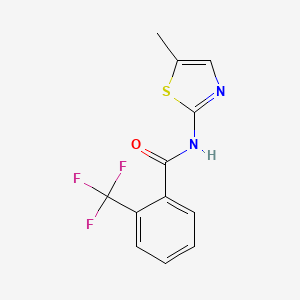
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide, also known as MRT67307, is a chemical compound that has gained widespread attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the p38α protein kinase, which plays a crucial role in the regulation of cellular responses to stress and inflammation.
作用机制
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide exerts its effects by binding to the ATP-binding site of p38α, thereby inhibiting its activity. This leads to the downregulation of pro-inflammatory cytokines and chemokines, as well as the inhibition of cell proliferation and survival. Additionally, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer cells.
Biochemical and Physiological Effects:
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, the compound has been shown to inhibit cell proliferation and survival, induce apoptosis, and enhance the efficacy of chemotherapy and radiotherapy. In inflammatory diseases, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as the infiltration of inflammatory cells. In neurodegenerative disorders, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been shown to protect neurons from oxidative stress and inflammation.
实验室实验的优点和局限性
One of the main advantages of N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide is its specificity for p38α, which makes it a useful tool for studying the role of this protein kinase in various cellular processes. Additionally, the compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide is its potential off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide. One area of interest is the development of more potent and selective inhibitors of p38α, which may have improved therapeutic efficacy. Additionally, the compound may be investigated for its potential use in combination with other drugs for the treatment of various diseases. Finally, the role of p38α in various cellular processes, such as cell differentiation and autophagy, may be further elucidated using N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide as a tool.
合成方法
The synthesis of N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide involves several steps, starting with the reaction of 2-tert-butyl-5-(bromomethyl)pyrimidine with 3-aminobenzamide in the presence of a base. This reaction yields the intermediate N-(2-tert-butylpyrimidin-5-yl)-3-aminobenzamide, which is then treated with cyclopropanecarbonyl chloride to form the final product, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide.
科学研究应用
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been extensively studied in scientific research due to its potential therapeutic applications. The compound has been shown to be a potent inhibitor of the p38α protein kinase, which is involved in the regulation of cellular responses to stress and inflammation. As such, N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide has been investigated for its potential use in the treatment of various diseases, including cancer, inflammatory diseases, and neurodegenerative disorders.
属性
IUPAC Name |
N-(2-tert-butylpyrimidin-5-yl)-3-(cyclopropanecarbonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-19(2,3)18-20-10-15(11-21-18)23-17(25)13-5-4-6-14(9-13)22-16(24)12-7-8-12/h4-6,9-12H,7-8H2,1-3H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEXLOLFBVUUKCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methyl-3-(piperidin-1-ylmethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7534169.png)
![4-[2-[2-(3-Fluorophenyl)pyrrolidin-1-yl]-2-oxoethoxy]benzamide](/img/structure/B7534170.png)
![2-[[2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetyl]amino]-N-(1-phenylethyl)benzamide](/img/structure/B7534172.png)


![4-(methoxymethyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534185.png)
![2-(3-methoxyphenyl)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]acetamide](/img/structure/B7534192.png)
![6-Methyl-1-[1-(4-methylbenzoyl)piperidine-3-carbonyl]piperidine-3-carboxamide](/img/structure/B7534206.png)
![4-(acetylamino)-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B7534207.png)


![5-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-oxo-1-phenyl-2,5-dihydro-1,2,4-triazine-3-carboxamide](/img/structure/B7534230.png)
![N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-6-propan-2-yloxypyridine-3-carboxamide](/img/structure/B7534235.png)
![2-methyl-N-[1-(2-propan-2-yloxyacetyl)piperidin-4-yl]benzamide](/img/structure/B7534248.png)